Dimethyl 5-fluoropyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a fluorinated pyridine derivative with the molecular formula C₉H₈FNO₄ and a molecular weight of 213.16 g/mol . This compound is primarily used as a building block in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide at elevated temperatures (around 150°C) to yield the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-fluoropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in dimethylformamide.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 5-fluoropyridine-2,3-dicarboxylic acid.
Oxidation and Reduction: Altered pyridine derivatives with different oxidation states.
Scientific Research Applications
Dimethyl 5-fluoropyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Dimethyl 5-fluoropyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to specific enzymes and receptors. The ester groups facilitate its incorporation into larger molecular frameworks, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- Dimethyl 2,3-difluoropyridine-5,6-dicarboxylate
- Dimethyl 2,3-dichloropyridine-5,6-dicarboxylate
- Dimethyl 2,3-dibromopyridine-5,6-dicarboxylate
Uniqueness: Dimethyl 5-fluoropyridine-2,3-dicarboxylate is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to its halogenated counterparts .
Biological Activity
Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a fluorinated pyridine derivative with significant potential in various biological applications. Its structure, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, enhances its reactivity and biological activity. This article reviews the compound's biological activities, mechanisms of action, and its potential applications in medicine and research.
- Molecular Formula : C₉H₈FNO₄
- Molecular Weight : 213.16 g/mol
- Structure : The compound features two ester groups attached to a pyridine ring, which can undergo various chemical reactions such as nucleophilic substitution and hydrolysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom increases the compound's binding affinity to enzymes and receptors, allowing it to influence various biochemical pathways. The ester groups facilitate its incorporation into larger molecular frameworks, which can alter cellular processes.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of derivatives related to this compound:
- Inhibition of Gram-positive Bacteria : Compounds derived from this structure have shown significant inhibitory effects against strains such as Staphylococcus aureus and Streptococcus pneumoniae. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.25 µg/mL, outperforming standard antibiotics like linezolid .
- Biofilm Formation : These compounds not only inhibit bacterial growth but also demonstrate the ability to disrupt biofilm formation, which is crucial for treating chronic infections .
Cytotoxicity
Cytotoxicity assays indicate that certain derivatives maintain a favorable safety profile. For instance, one derivative showed cytotoxic effects only at concentrations significantly higher than its MIC (256 µg/mL), suggesting a therapeutic window suitable for further development .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated pyridine derivatives to elucidate its unique properties:
Compound Name | Antibacterial Activity | Cytotoxicity Level |
---|---|---|
This compound | High | Moderate |
Dimethyl 2,3-dichloropyridine-5,6-dicarboxylate | Moderate | High |
Dimethyl 2,3-dibromopyridine-5,6-dicarboxylate | Low | Low |
This table illustrates that this compound exhibits superior antibacterial activity while maintaining lower cytotoxicity compared to its chlorinated and brominated analogs.
Case Studies and Research Findings
- Optimization Studies : Recent optimization studies on related compounds have demonstrated that structural modifications can significantly enhance antibacterial efficacy. The introduction of different substituents on the pyridine ring has been shown to affect both activity and selectivity against various bacterial strains .
- Molecular Docking Studies : Computational studies have predicted binding modes between these compounds and their biological targets. Such insights are valuable for guiding further synthesis and optimization efforts aimed at developing new antibacterial agents .
Properties
IUPAC Name |
dimethyl 5-fluoropyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCFMOIVNGROIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729601 |
Source
|
Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155702-14-0 |
Source
|
Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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